molecular formula C8H18Br2N2 B1598792 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide CAS No. 5845-29-4

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

Cat. No. B1598792
CAS RN: 5845-29-4
M. Wt: 302.05 g/mol
InChI Key: KCYOYVPMBWCTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide (1-3-BMP) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 438.17 g/mol. It is also known as 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide or 3-bromopropyl-4-methylpiperazine dihydrobromide. It has a melting point of 97-99 °C, and is slightly soluble in water.

Scientific Research Applications

Pharmacology

“1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide” plays a crucial role in pharmacology research, especially in the study of drug-receptor interactions. The bromopropyl group can be used to introduce a permanent positive charge or to modify the lipophilicity of a molecule, which is essential in examining the pharmacokinetics and pharmacodynamics of new therapeutic agents .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of functional groups that can further react to form more complex structures. This is particularly useful in the synthesis of novel piperazine derivatives with potential applications in different chemical industries .

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in the synthesis of compounds used in analytical assays .

properties

IUPAC Name

1-(3-bromopropyl)-4-methylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2.2BrH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXWAIBJJHOUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCBr.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

CAS RN

5845-29-4
Record name 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.